molecular formula C15H17N3O2 B12233732 6-ethyl-N-(4-methoxy-2-methylphenyl)pyrimidine-4-carboxamide

6-ethyl-N-(4-methoxy-2-methylphenyl)pyrimidine-4-carboxamide

Cat. No.: B12233732
M. Wt: 271.31 g/mol
InChI Key: YJVLCMUVVHYTJZ-UHFFFAOYSA-N
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Description

6-ethyl-N-(4-methoxy-2-methylphenyl)pyrimidine-4-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with an ethyl group, a methoxy group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-N-(4-methoxy-2-methylphenyl)pyrimidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

    Introduction of the Ethyl Group: The ethyl group can be introduced via an alkylation reaction using ethyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide.

    Substitution with the Methoxy Group: The methoxy group can be introduced through a nucleophilic substitution reaction using methanol and a suitable leaving group, such as a halide or tosylate.

    Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the pyrimidine derivative with an appropriate amine under dehydrating conditions, such as using carbodiimides or acyl chlorides.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-ethyl-N-(4-methoxy-2-methylphenyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under thermal conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has been investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer, infectious diseases, and inflammatory conditions.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-ethyl-N-(4-methoxy-2-methylphenyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Affecting Gene Expression: Influencing the expression of genes involved in various cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol
  • 2-(4-Methoxyphenethyl)-4H-chromen-4-one

Uniqueness

6-ethyl-N-(4-methoxy-2-methylphenyl)pyrimidine-4-carboxamide is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H17N3O2

Molecular Weight

271.31 g/mol

IUPAC Name

6-ethyl-N-(4-methoxy-2-methylphenyl)pyrimidine-4-carboxamide

InChI

InChI=1S/C15H17N3O2/c1-4-11-8-14(17-9-16-11)15(19)18-13-6-5-12(20-3)7-10(13)2/h5-9H,4H2,1-3H3,(H,18,19)

InChI Key

YJVLCMUVVHYTJZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=NC=N1)C(=O)NC2=C(C=C(C=C2)OC)C

Origin of Product

United States

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